REACTION_SMILES
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[C:23]([O:24][CH2:25][CH3:26])(=[O:27])[CH3:28].[CH2:9]=[CH:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1.[CH3:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[F:1][c:2]1[cH:3][cH:4][c:5]([NH2:6])[cH:7][cH:8]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([NH:6][CH2:9][CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(F)cc1
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Name
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Type
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product
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Smiles
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Fc1ccc(NCCc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |